2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as chromenes. These compounds are characterized by their fused ring structures, which include a pyran ring fused to a benzene ring. This particular compound has garnered interest due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR). This method is favored for its efficiency and ability to produce complex molecules in a single step. The reaction generally involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the choice of catalysts and solvents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: Its potential pharmacological properties make it a candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit tyrosine kinase receptors, leading to the disruption of cell signaling pathways essential for cancer cell proliferation . Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
2-amino-3-cyano-4H-chromenes: These compounds have a similar chromene core but lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile lies in its specific substitution pattern and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-10-7-16(26)29-15-8-13(25)19-18(11-5-4-6-14(27-2)20(11)28-3)12(9-23)22(24)30-21(19)17(10)15/h4-8,18,25H,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSIWBSXSLMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=C(C(=CC=C4)OC)OC)C(=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.